molecular formula C12H11NO B1590385 4-(Benzyloxy)pyridine CAS No. 49826-70-2

4-(Benzyloxy)pyridine

Cat. No. B1590385
CAS RN: 49826-70-2
M. Wt: 185.22 g/mol
InChI Key: WBCDUONHBLSZED-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine, also known as 4-BOP, is an organic compound with a unique structure that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 81-83°C and a boiling point of 217-218°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 4-BOP is used in a variety of different laboratory experiments, including synthesis, chemical reactions, and biochemistry.

Scientific Research Applications

1. Photoinduced Direct 4-Pyridination

4-(Benzyloxy)pyridine has been used in a study demonstrating direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This process is facilitated by photo-irradiation and is highly chemoselective, particularly at benzylic C(sp3)–H bonds. The methodology is significant for constructing biologically active and functional molecules featuring 4-pyridine substructures (Hoshikawa & Inoue, 2013).

2. Two-Photon Fluorescence Regulation and Cell Imaging

A series of benzoxazole-pyridinium salt derivatives, exhibiting two-photon excited fluorescence, have been synthesized. These compounds demonstrate significant influence on optical properties and bio-imaging applications due to the positioning of the pyridine nitrogen and different anions (Shu et al., 2021).

3. Polymer Synthesis and Curing Behaviors

Research on pyridinyl-containing benzoxazine synthesized from 4-phenyl-2,6-bis(4-aminophenyl) pyridine has revealed unusual curing behaviors with epoxy resins. The pyridinyl group enhances solubility and acts as a catalyst for ring opening, leading to thermosets with good thermal properties (Lin et al., 2014).

4. Synthesis of Functionalizable Pyridines

The synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester has been developed as building blocks for pharmaceuticals and agrochemicals. These highly functionalizable pyridines offer potential in the preparation of biologically active compounds (Verdelet et al., 2011).

5. Development of Novel Polyimides

Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized. These polyimides exhibit good solubility, thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).

6. Coordination Polymers and Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid, have been studied for their crystal structures and photophysical properties. These complexes show potential in luminescence applications (Sivakumar et al., 2011).

7. Synthesis of Metal-Chelator-Bearing Compounds

Research into the synthesis of metal-chelator-bearing flavones, carbazoles, and other compounds, including derivatives of 4-(Benzyloxy)pyridine, has shown potential in the cytotoxicity against various cancer cells (Chen et al., 2003).

properties

IUPAC Name

4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDUONHBLSZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490134
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)pyridine

CAS RN

49826-70-2
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (80% dispersed in oil, 876 mg, 29.2 mmol) in DMSO (10 ml) was added benzyl alcohol (3 ml, 29.2 mmol) and the mixture stirred at room temperature for 1 hour. To this was added 4-chloropyridine (3.3 g, 29.2 mmol) and the reaction stirred at room temperature overnight. The precipitated sodium chloride was removed by filtration and the filtrate diluted with water (100 ml) and extracted with ether (3×120 ml). The combined organic layers were dried (MgSO4) and evaporated in vacuo to yield the title compound as an oil (4.8 g, 95%); δH (CDCl3) 5.11 (2H, s, PhCH2O), 6.87 (2H, d, J 6.3 Hz, 3-H, 5-H), 7.29-7.42 (5H, m, Ph), and 8.42 (2H, d, J 6.3 Hz, 2-H, 6-H).
Quantity
876 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A flask is charged with NaH (60% dispersion in mineral oil, 0.72 g, 18.0 mmol) then suspended in DMF (30 mL) and cooled to 5° C. To this mixture is added benzyl alcohol (1.04 mL, 10.0 mmol) drop-wise. The mixture is stirred for 15 minutes then 4-chloropyridine-HCl (1.00 g, 6.67 mmol) is added in three portions over 5 min. The resulting mixture is stirred at 5° C. for 10 min then warmed to 60° C. and stirred for 1.5 h. The mixture is then cooled to 23° C., treated with water, and extracted with EtOAc. The combined organics are dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by flash chromatography (SiO2, 5% EtOAc in hexanes to 50% EtOAc in hexanes) gives the title intermediate (1.10 g, 89%).
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)pyridine
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4-(Benzyloxy)pyridine
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4-(Benzyloxy)pyridine
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4-(Benzyloxy)pyridine
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Reactant of Route 6
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4-(Benzyloxy)pyridine

Citations

For This Compound
35
Citations
AR Todorov, T Wirtanen, J Helaja - The Journal of Organic …, 2017 - ACS Publications
Facile photoreductive protocols have been developed to remove benzyl O-protective groups from oxyarene N-heterocycles at positions capable for 2-/4-O-pyridine–2-/4-pyridone …
Number of citations: 31 pubs.acs.org
RA Fallahpour, EC Constable - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… Chelidamic acid 1 was esterified to diethyl 4-hydroxypyridine-2,6-dicarboxylate then reacted with benzyl bromide in the presence of crown ether to give diethyl 4-benzyloxypyridine-2,6-…
Number of citations: 25 pubs.rsc.org
E Ochiai - The Journal of Organic Chemistry, 1953 - ACS Publications
The introduction of substituents into pyridine rings has long been a difficult problem. The principal reason is that pyridine, because of the polar effect of the hetero nitrogen atom, is very …
Number of citations: 885 pubs.acs.org
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… For the sake of comparison, the same reduction was carried out on 4~benzyloxy~ pyridine 1—oxide5> and the result was entirely the same. Absorption of hydrogen stopped after one …
Number of citations: 8 www.jstage.jst.go.jp
K Karachousos-Spiliotakopoulos, V Tangoulis… - Inorganic …, 2022 - ACS Publications
… 2 O} n Ln = (Dy(III)(1), Eu(III)(2)), based on the red-emissive diamagnetic linker [Co(CN) 6 ] 3– and the bulky pyridine derivative that possesses the N-oxide moiety, 4-benzyloxy-pyridine …
Number of citations: 3 pubs.acs.org
山中宏 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… For the sake of comparison, the same reduction was carried out on 4~benzyloxy~ pyridine 1—oxide5> and the result was entirely the same. Absorption of hydrogen stopped after one …
Number of citations: 3 jlc.jst.go.jp
K Mochizuki, T Sugita, S Kuroiwa, F Yamada… - Inorganica Chimica …, 2010 - Elsevier
New nickel(II) complexes with macrocyclic ligands bearing benzyloxy [(5), (9)], 2-methylbenzyloxy (7), 3-methylbenzyloxy (8), and hydroxy (6) groups on the pyridine ring have been …
Number of citations: 6 www.sciencedirect.com
D Haldar, H Jiang, JM Léger, I Huc - Tetrahedron, 2007 - Elsevier
… Compound 8 was prepared from 4-benzyloxy pyridine-dicarboxilic acid 17 (76 mg, 0.28 mmol, 1 equiv) and trimer 7 (0.47 g, 0.62 mmol, 2.2 equiv) using the general procedure for …
Number of citations: 53 www.sciencedirect.com
LM Garcia - 1961 - search.proquest.com
… This inertness towards substitution by the diene was likewise exhibited by the 4-nitro, 4-chloro and 4-benzyloxypyridine N-oxides of ethylene and styrene platinous chlorides, …
Number of citations: 0 search.proquest.com
H Andersson, R Olsson, F Almqvist - Organic & Biomolecular …, 2011 - pubs.rsc.org
In this perspective we discuss the recent developments of stereoselective synthesis of substituted pyridines, piperidines, and piperazines from cheap and commercially readily available …
Number of citations: 56 pubs.rsc.org

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